5-Carboxycytosine-13C,15N2 5-Carboxycytosine-13C,15N2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204830
InChI:
SMILES:
Molecular Formula: C₄¹³CH₅N¹⁵N₂O₃
Molecular Weight: 158.09

5-Carboxycytosine-13C,15N2

CAS No.:

Cat. No.: VC0204830

Molecular Formula: C₄¹³CH₅N¹⁵N₂O₃

Molecular Weight: 158.09

* For research use only. Not for human or veterinary use.

5-Carboxycytosine-13C,15N2 -

Specification

Molecular Formula C₄¹³CH₅N¹⁵N₂O₃
Molecular Weight 158.09

Introduction

Chemical Structure and Properties

5-Carboxycytosine-13C,15N2 is an isotopically labeled variant of 5-carboxycytosine (5caC), featuring 13C and 15N2 stable isotopes integrated into its molecular framework. This strategic isotopic labeling creates a compound that is chemically identical to natural 5-carboxycytosine but distinguishable by mass spectrometry due to its unique isotopic signature.

Basic Chemical Information

The compound possesses specific chemical properties that make it suitable for research applications, particularly in epigenetic studies:

PropertyValue
Molecular FormulaC413CH5N15N2O3
Molecular Weight158.09 g/mol
Primary UseResearch applications
Storage ConditionsControlled temperature, protected from light
SolubilityWater-soluble

This isotopically labeled compound features one 13C atom and two 15N atoms, which increases its molecular weight compared to unlabeled 5-carboxycytosine while maintaining identical chemical behavior. The stable isotope incorporation creates a mass difference that allows researchers to track the compound through various biochemical transformations using mass spectrometry techniques.

Structural Significance

5-Carboxycytosine-13C,15N2 belongs to the family of cytosine derivatives that include 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), and 5-formylcytosine (5fC). These molecules represent sequential oxidation states of cytosine that play critical roles in epigenetic regulation . The carboxyl group at the 5-position distinguishes 5-carboxycytosine as the most oxidized form in this pathway, making it particularly relevant for studies of active DNA demethylation processes.

Biological Significance in Epigenetic Regulation

5-Carboxycytosine and its isotopically labeled counterparts serve as crucial intermediates in epigenetic modification pathways, particularly in the process of DNA demethylation.

Role in DNA Demethylation Pathways

5-Carboxycytosine represents the final oxidation product in the TET-mediated oxidation pathway that begins with 5-methylcytosine. This oxidation sequence proceeds through 5-hydroxymethylcytosine and 5-formylcytosine intermediates before reaching 5-carboxycytosine . Research suggests that 5-carboxycytosine may be directly involved in active DNA demethylation processes through decarboxylation mechanisms or base excision repair pathways.

Comparison with Related Cytosine Derivatives

The following table compares key features of 5-carboxycytosine with related cytosine derivatives involved in epigenetic regulation:

CompoundOxidation StateRole in EpigeneticsDetection Methods
Cytosine (C)UnmodifiedCanonical DNA baseStandard sequencing
5-Methylcytosine (5mC)+1 Methyl groupGene silencing, chromatin structureBisulfite sequencing, antibody-based methods
5-Hydroxymethylcytosine (5hmC)HydroxylatedIntermediate in demethylation, possible regulatory roleMass spectrometry, antibody-based methods
5-Formylcytosine (5fC)Further oxidizedDemethylation intermediate, possible regulatory functionMass spectrometry, chemical labeling
5-Carboxycytosine (5caC)Most oxidizedFinal oxidation product, demethylation precursorMass spectrometry, sensitive chemical detection

The progression from 5mC to 5caC represents increasing oxidation states mediated by TET (ten-eleven translocation) enzymes, with each derivative potentially contributing distinct regulatory functions to the epigenome .

Research Applications and Methodologies

5-Carboxycytosine-13C,15N2 has become an essential tool in epigenetic research, offering unique advantages for studying DNA modification dynamics.

Tracing Epigenetic Modifications

The isotopic labeling of 5-Carboxycytosine-13C,15N2 creates a compound that is easily distinguishable from naturally occurring 5-carboxycytosine using mass spectrometry. This property makes it invaluable for tracing the fate of specific cytosine modifications in cellular systems . Researchers can introduce the labeled compound into biological systems and track its conversion through various transformation pathways with high sensitivity and specificity.

Mass Spectrometry Applications

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) represents the primary analytical method for detecting and quantifying 5-Carboxycytosine-13C,15N2 in biological samples. The isotopic labeling creates characteristic mass transition signatures that allow researchers to distinguish the labeled compound from endogenous counterparts with exceptional precision .

For example, in studies with isotopically labeled cytosine derivatives, researchers can detect specific fragmentation patterns during mass spectrometry analysis. The glycosidic bond cleavage creates characteristic fingerprint transitions that allow for unambiguous identification of the compound and its metabolic products .

Experimental Studies and Findings

Research using 5-Carboxycytosine-13C,15N2 and related isotopically labeled cytosine derivatives has yielded significant insights into epigenetic modification pathways.

C-C Bond Cleavage Mechanisms

Studies using isotopically labeled cytosine derivatives have revealed important mechanisms in the epigenetic modification lifecycle. For instance, research with [13C5][15N2]-fdC (an isotopically labeled 5-formylcytosine) demonstrated that this compound can undergo direct conversion to [13C5][15N2]-dC through C-C bond cleavage mechanisms within genomic DNA .

This finding has important implications for understanding the potential pathways through which 5-carboxycytosine might be processed in biological systems. Similar C-C bond cleavage mechanisms could potentially apply to 5-carboxycytosine, providing additional routes for active DNA demethylation beyond the well-established base excision repair pathways .

Detection and Quantification Methods

Researchers have developed highly sensitive methods for detecting and quantifying 5-Carboxycytosine-13C,15N2 in complex biological samples. The following table summarizes key analytical parameters for the detection of this compound:

Analytical ParameterValue/Method
Detection TechniqueUHPLC-MS/MS
Typical Detection Limit~5 femtomoles
Characteristic Mass TransitionCompound-specific m/z transitions
Sample PreparationDNA isolation, enzymatic digestion to nucleosides
Quantification MethodStable isotope dilution
Internal StandardsHeavier isotopologues (e.g., [13C9][15N3] derivatives)

These sensitive detection methods allow researchers to monitor even minor changes in the levels of 5-carboxycytosine and related cytosine derivatives in response to various biological stimuli or experimental manipulations .

Applications in Diverse Biological Systems

While much research on 5-carboxycytosine has focused on mammalian systems, studies have also examined the presence and function of these modifications in other organisms.

Plant Epigenetics

This finding highlights important differences in epigenetic regulatory mechanisms across taxonomic boundaries, suggesting that while the full oxidation pathway to 5-carboxycytosine may be conserved in mammals, plants might utilize different mechanisms or maintain different steady-state levels of these modifications .

Comparative Analysis Across Species

Interestingly, research has shown that while 5-hydroxymethylcytosine content in Norway spruce DNA is approximately 100-fold lower than in human colorectal carcinoma cells, the levels of 5-formylcytosine are comparable between these diverse biological systems . This observation raises important questions about the evolutionary conservation and functional significance of these cytosine modifications across different kingdoms of life.

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